molecular formula C13H19NO B7464735 5-(Cyclohexylmethoxy)-2-methylpyridine

5-(Cyclohexylmethoxy)-2-methylpyridine

Cat. No.: B7464735
M. Wt: 205.30 g/mol
InChI Key: REXUYGDJHGWYJT-UHFFFAOYSA-N
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Description

5-(Cyclohexylmethoxy)-2-methylpyridine is a pyridine derivative featuring a methyl group at position 2 and a cyclohexylmethoxy substituent at position 4. The cyclohexylmethoxy group introduces significant steric bulk and lipophilicity, distinguishing it from simpler methoxy or halogen-substituted pyridines. This structural motif is relevant in medicinal chemistry and materials science, where substituent effects on solubility, reactivity, and intermolecular interactions are critical .

Properties

IUPAC Name

5-(cyclohexylmethoxy)-2-methylpyridine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19NO/c1-11-7-8-13(9-14-11)15-10-12-5-3-2-4-6-12/h7-9,12H,2-6,10H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

REXUYGDJHGWYJT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC=C(C=C1)OCC2CCCCC2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

205.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Substituent Position and Functional Group Analysis

The table below compares key structural and physicochemical properties of 5-(Cyclohexylmethoxy)-2-methylpyridine with analogous pyridine derivatives:

Compound Name Position 2 Substituent Position 5 Substituent Molecular Weight (g/mol) Key Functional Groups Notable Properties/Applications
5-(Cyclohexylmethoxy)-2-methylpyridine Methyl Cyclohexylmethoxy ~235.34* Ether, alkyl chain High lipophilicity; potential CNS drug candidate
5-(Chloromethyl)-2-methoxypyridine Methoxy Chloromethyl 157.60 Ether, chloromethyl Intermediate for nucleophilic substitutions
5-Bromo-2-methoxypyridine Methoxy Bromo 188.02 Halogen, ether Electrophilic substitution reactions
5-(2,6-Dimethoxyphenyl)-2-methylpyridine Methyl 2,6-Dimethoxyphenyl ~259.29* Aromatic ether, methyl Enhanced π-π stacking; material science uses
3-Iodo-2-methoxy-5-methylpyridine Methoxy Iodo, methyl 249.07 Halogen, methyl Radiolabeling or cross-coupling reactions
5-(Azetidin-3-yloxy)-2-methylpyridine Methyl Azetidin-3-yloxy 164.21 Secondary amine, ether Improved hydrogen bonding; bioactive scaffolds


*Calculated based on molecular formulas.

Electronic and Steric Effects

  • Cyclohexylmethoxy vs. Methoxy : The cyclohexylmethoxy group is electron-donating via oxygen’s lone pairs but introduces steric hindrance due to the bulky cyclohexyl group. This contrasts with simple methoxy substituents (e.g., in 5-(Chloromethyl)-2-methoxypyridine), which are smaller and less lipophilic .
  • Halogen vs. Alkoxy : Bromo and iodo substituents (e.g., 5-Bromo-2-methoxypyridine , 3-Iodo-2-methoxy-5-methylpyridine ) are electron-withdrawing, activating the pyridine ring for electrophilic substitutions. In contrast, alkoxy groups (e.g., cyclohexylmethoxy) enhance electron density, favoring nucleophilic reactions.

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